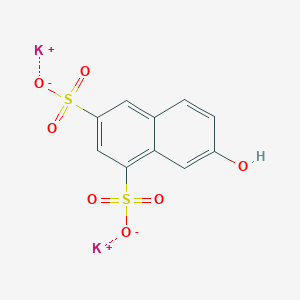
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt is a chemical compound with the molecular formula C10H6K2O7S2 and a molecular weight of 380.47704 g/mol . This compound is known for its off-white solid form and slight solubility in DMSO and methanol . It is used in various chemical processes and is a useful research chemical for organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by neutralization with potassium hydroxide . The reaction conditions often require a controlled temperature environment and the use of an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where 1,3-naphthalenediol is reacted with sulfuric acid or oleum, followed by neutralization with potassium hydroxide . The product is then purified through crystallization and drying under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt involves proton transfer kinetics. In aqueous solutions, the monoanion of this compound undergoes pseudo-first order dissociation and its conjugate base undergoes second order protonation in the lowest excited singlet state . This proton transfer is influenced by the solvent composition and the presence of formamide, which disrupts the aqueous solvent cage and impairs the Grotthus proton-transfer mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthol-6,8-disulfonic acid, potassium salt
- 2-Naphthol-8-sulfonic acid, potassium salt
- 7-Hydroxy-1-naphthalenesulfonic acid, sodium salt
Uniqueness
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt is unique due to its specific sulfonation pattern and its ability to act as a fluorescent probe in biological assays . Its distinct proton transfer kinetics in various solvent compositions also set it apart from other similar compounds .
Propriétés
Numéro CAS |
13846-08-7 |
|---|---|
Formule moléculaire |
C10H7KO7S2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
potassium;6-hydroxy-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Clé InChI |
JVSUOVXPDNOGKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |
SMILES canonique |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)O.[K+] |
Key on ui other cas no. |
13846-08-7 842-18-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















